

Technical Support Center: 4-Methylhistamine Experimental Controls

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Compound of Interest

Compound Name: 4-Methylhistamine

Cat. No.: B1206604

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This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with **4-Methylhistamine** (4-MH), focusing on controlling for its effects on histamine H1 and H2 receptors.

Frequently Asked Questions (FAQs)

Q1: What is the primary receptor target for 4-Methylhistamine?

While historically used in some contexts to study H2 receptors, **4-Methylhistamine** is now understood to be a potent and highly selective agonist for the histamine H4 receptor (H4R).^[1]^[2]^[3] Its affinity for the H4R is over 100-fold greater than for H1, H2, or H3 receptors.^[1]^[4] Therefore, any experiment using **4-Methylhistamine** must primarily account for the activation of the H4 receptor.

Q2: Can 4-Methylhistamine be used to study H1 and H2 receptors?

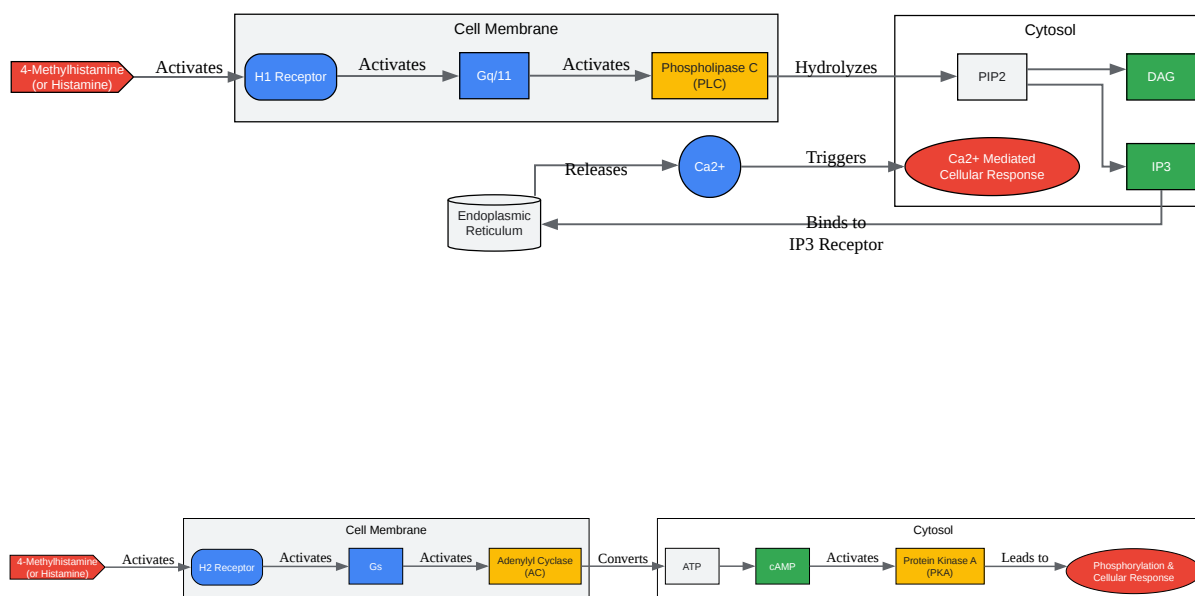
Using **4-Methylhistamine** to selectively study H1 or H2 receptors is challenging and generally not recommended due to its strong preference for the H4 receptor. An older study on guinea-pig ileum suggested 4-MH is only about five times more potent at H2 than at H1 receptors, urging caution in its use for discriminating between the two. If used, it requires high concentrations, which increases the risk of off-target effects, and rigorous controls are essential

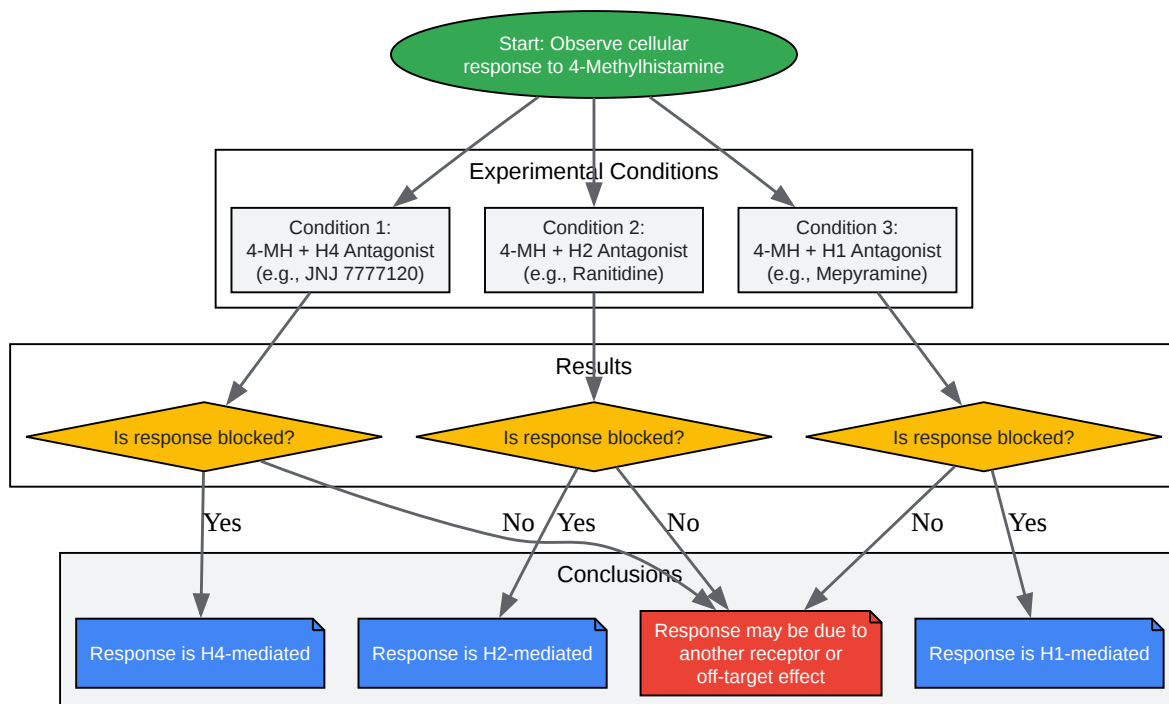
to parse out any potential H1 or H2-mediated responses from the dominant H4-mediated effects.

Q3: What are the downstream signaling pathways for H1 and H2 receptors?

Histamine H1 and H2 receptors are G protein-coupled receptors (GPCRs) that activate distinct intracellular signaling cascades.

- **H1 Receptor Signaling:** The H1 receptor primarily couples to Gαq/11 proteins. Activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, leading to various cellular responses.





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